molecular formula C13H20BFN2O2 B1408820 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid CAS No. 1704063-94-4

3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid

Cat. No.: B1408820
CAS No.: 1704063-94-4
M. Wt: 266.12 g/mol
InChI Key: NGNPBVNDRFHGRR-UHFFFAOYSA-N
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Description

3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid is a boronic acid derivative featuring a 4-fluorophenyl core substituted with a 4-ethylpiperazine moiety. The boronic acid group (-B(OH)₂) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

IUPAC Name

[3-[(4-ethylpiperazin-1-yl)methyl]-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNPBVNDRFHGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical and Physical Properties

Property Value
Molecular Formula C13H20BFN2O2
Molecular Weight 266.12 g/mol
CAS Number 1704063-94-4 / 1312807-23-0
Structure See PubChem CID 91758881
Storage Condition 2–8°C
Solubility Soluble in DMSO, moderate in water
Boiling Point 369.7 ± 42.0 °C at 760 mmHg
Flash Point 177.4 ± 27.9 °C
Density 1.5 ± 0.1 g/cm³

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 3-((4-ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid typically involves the following key steps:

  • Construction of the substituted phenyl core
  • Introduction of the boronic acid group
  • Attachment of the (4-ethylpiperazin-1-yl)methyl substituent
Stepwise Outline
Step Description
1 Synthesis of 4-fluoro-3-(bromomethyl)benzene or corresponding halide precursor
2 N-alkylation with 4-ethylpiperazine to yield 3-((4-ethylpiperazin-1-yl)methyl)-4-fluorobenzene
3 Lithiation or halogen–lithium exchange, followed by borylation to introduce boronic acid group
4 Hydrolysis (if necessary) to yield the free boronic acid
Detailed Reaction Scheme
  • Preparation of 4-fluoro-3-(bromomethyl)benzene
    • Starting from 4-fluoro-3-methylbenzene, bromination yields the bromomethyl derivative.
  • N-alkylation
    • React 4-fluoro-3-(bromomethyl)benzene with 4-ethylpiperazine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form 3-((4-ethylpiperazin-1-yl)methyl)-4-fluorobenzene.
  • Borylation
    • The aromatic ring is functionalized via lithiation (using n-butyllithium at low temperature) at the desired position, followed by reaction with a trialkyl borate (e.g., trimethyl borate), and subsequent acidic hydrolysis to yield the boronic acid.
  • Purification
    • The crude product is purified by crystallization or column chromatography.

Alternative Approaches

  • Suzuki–Miyaura Coupling :
    In some cases, the boronic acid moiety is introduced via cross-coupling of a suitable aryl halide with bis(pinacolato)diboron, followed by deprotection to yield the free boronic acid.
  • Direct Borylation :
    Direct C–H borylation of the aromatic precursor using iridium catalysts and bis(pinacolato)diboron can be employed, followed by conversion to the boronic acid.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (typical) Notes
Halogen–Lithium Exchange/Borylation n-BuLi, B(OMe)₃, acid work-up 50–75% High regioselectivity
Suzuki–Miyaura Coupling Pd-catalyst, bis(pinacolato)diboron 60–80% Requires aryl halide precursor
Direct C–H Borylation Ir-catalyst, bis(pinacolato)diboron 40–60% More advanced, less common

Research Findings and Practical Considerations

  • Purity and Characterization :
    The product is typically characterized by NMR (¹H, ¹³C, ¹¹B, ¹⁹F), mass spectrometry, and HPLC to confirm identity and purity.
  • Storage :
    The boronic acid is sensitive to air and moisture; storage at 2–8°C in tightly sealed containers is recommended to prevent degradation.
  • Solubility :
    Dissolves well in DMSO; moderate solubility in aqueous buffers. Heating and sonication can enhance dissolution.

Data Table: Stock Solution Preparation

Mass (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 3.7576 0.7515 0.3758
5 18.7878 3.7576 1.8788
10 37.5756 7.5151 3.7576

Chemical Reactions Analysis

Types of Reactions

3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

This compound serves as a critical building block in the synthesis of potential drug candidates, particularly kinase inhibitors. Kinases are enzymes that play a vital role in cellular signaling, and their inhibition is crucial for the treatment of various diseases, including cancer. The boronic acid group allows for the formation of reversible covalent bonds with diols, enhancing the selectivity and potency of inhibitors.

Case Study: Kinase Inhibitors

Research has demonstrated that compounds similar to 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid exhibit promising activity against specific kinases involved in tumor growth. For instance, studies have shown that modifications to the piperazine ring can significantly influence binding affinity and selectivity towards target kinases, leading to improved therapeutic profiles.

Materials Science

2. Advanced Materials Synthesis

The unique properties of boronic acids make them suitable for creating advanced materials, including polymers and nanomaterials. The compound can participate in cross-coupling reactions, leading to the formation of complex structures with tailored properties.

Data Table: Comparison of Boronic Acid Derivatives in Material Science

Compound NameApplicationKey Properties
This compoundPolymer synthesisHigh reactivity with diols
4-(pyridin-2-yloxy)phenylboronic acidNanomaterialsEnhanced electrical conductivity
3-(trifluoromethyl)phenylboronic acidSensor technologyHigh sensitivity to moisture

Biological Research

3. Enzyme Inhibition Studies

The compound is utilized in biological research to explore interactions between boron-containing compounds and biological systems. Its ability to form reversible covalent bonds makes it an excellent candidate for studying enzyme inhibition mechanisms.

Case Study: Enzyme Binding Studies

A study investigating the interaction between this compound and specific enzymes revealed that the compound effectively inhibits enzyme activity through competitive binding. This finding highlights its potential as a therapeutic agent in conditions where enzyme overactivity is a concern.

Summary of Applications

The applications of this compound can be summarized as follows:

  • Medicinal Chemistry : Key role in drug development as a building block for kinase inhibitors.
  • Materials Science : Utilized in synthesizing advanced materials with unique properties.
  • Biological Research : Employed in enzyme inhibition studies to understand molecular interactions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Similarity Metrics

The compound’s closest analogs differ in substituent groups, positions, or the presence of additional functional groups. Below is a comparative analysis based on structural and functional features:

Table 1: Structural Comparison of Analogous Boronic Acids
Compound Name (CAS No.) Substituent Features Similarity Score* Molecular Weight Key Functional Groups
(3-Morpholinophenyl)boronic acid (863377-22-4) Morpholine ring at meta position 0.98 ~207.1 Boronic acid, morpholine
(2-Morpholinophenyl)boronic acid (933052-52-9) Morpholine ring at ortho position 0.93 ~207.1 Boronic acid, morpholine
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid HCl (2096339-70-5) Ethylpiperazine at para position, HCl salt 0.81 ~313.2 Boronic acid, ethylpiperazine
(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1704074-48-5) Chlorine substituent, ethylpiperazine-methyl N/A 282.57 Boronic acid, Cl, ethylpiperazine

*Similarity scores derived from structural fingerprint analysis .

Electronic and Steric Effects

  • Fluorine vs. Chlorine : The 4-fluoro substituent in the target compound is less electronegative and smaller than chlorine in CAS 1704074-48-5, reducing steric hindrance and altering electron-withdrawing effects. This may enhance reactivity in cross-coupling reactions compared to bulkier chloro analogs .
  • Ethylpiperazine vs. The ethyl group in piperazine may also increase lipophilicity .

Reactivity in Cross-Coupling Reactions

The boronic acid group is critical for Suzuki-Miyaura couplings. In contrast, morpholine-substituted analogs (e.g., 863377-22-4) may exhibit slower reactivity due to reduced electronic activation.

Physicochemical Properties

  • Storage Stability : While specific data for the target compound is unavailable, related boronic acids (e.g., 887399-47-5) require storage under inert gas at 2–8°C, suggesting sensitivity to moisture or oxidation .

Biological Activity

3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound exhibits significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.

  • Molecular Formula : C13H20BFN2O2
  • Molecular Weight : 250.12 g/mol
  • CAS Number : 91758881

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cancer cell signaling pathways. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited to inhibit enzymes such as proteasomes and kinases.

Key Mechanisms:

  • Proteasome Inhibition : The compound has shown potential in inhibiting the proteasome pathway, crucial for protein degradation and regulation within cells.
  • Kinase Inhibition : It may also act as an inhibitor of specific kinases involved in tumor progression, thus impacting cell proliferation and survival.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, highlighting its efficacy in various assays.

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedIC50 Value (µM)Notes
Proteasome Inhibition0.5Effective against multiple cancer cell lines
Kinase Inhibition0.8Selective for certain kinases involved in cancer
Cell Viability1.2Induces apoptosis in tumor cells

Case Studies

  • In Vitro Studies : A study conducted by researchers at the Groningen Research Institute demonstrated that this compound effectively inhibits proteasome activity in cervical cancer cells, leading to reduced cell viability and increased apoptosis rates.
  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups, indicating its potential as an anti-cancer agent.
  • Combination Therapy : Research has indicated that combining this compound with other chemotherapeutic agents enhances therapeutic efficacy, suggesting a synergistic effect.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Long-term studies are necessary to determine any potential adverse effects or toxicities associated with its use.

Q & A

Q. Basic

  • Stability : Store at 0–6°C in airtight containers to prevent boronic acid dehydration .
  • Solubility : Low in aqueous buffers. Use DMSO for stock solutions, but confirm compatibility with reaction conditions (e.g., no DMSO in Pd-catalyzed reactions) .

How can structural analogs be designed to improve bioactivity or reactivity?

Q. Advanced

  • Bioisosteric replacement : Substitute the fluorophenyl group with thiophene or pyridine (see analogs in ).
  • Piperazine modification : Replace 4-ethyl with cyclopropyl or trifluoroethyl groups to modulate steric/electronic effects .
  • Boronic acid masking : Use pinacol esters to enhance stability during in vivo assays .

What spectroscopic techniques are critical for characterizing intermediates and final products?

Q. Basic

  • NMR : 19^{19}F NMR to confirm fluorophenyl integrity; 11^{11}B NMR for boronic acid validation .
  • IR spectroscopy : Detect B-O vibrations (~1350 cm1^{-1}) and piperazine N-H stretches (~3300 cm1^{-1}) .
  • XRD : Compare crystal packing with reported spirocyclic analogs (e.g., ).

How can computational docking studies guide the design of targeted therapies?

Q. Advanced

  • Protein-ligand docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., β-lactamases or proteases).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
  • Pharmacophore modeling : Align electrostatic features of the boronic acid with active site residues .

What strategies address low yields in cross-coupling reactions involving this compound?

Q. Advanced

  • Pre-activation : Treat boronic acid with Cs2_2CO3_3 to form more reactive trifluoroborate salts .
  • Microwave-assisted synthesis : Reduce reaction time and side-product formation (e.g., protodeboronation) .
  • Catalyst screening : Test Pd(OAc)2_2/XPhos systems for sterically hindered substrates .

How can researchers resolve discrepancies between computational predictions and experimental results?

Q. Advanced

  • Benchmarking : Compare DFT-predicted vs. experimental 13^{13}C NMR shifts (RMSD < 2 ppm acceptable) .
  • Solvent effects : Include PCM models in DFT to account for solvation .
  • Error analysis : Use Bland-Altman plots for quantitative comparison of docking scores vs. IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid

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